molecular formula C8H5N3 B13834160 5,8-Iminocycloheptapyrazole

5,8-Iminocycloheptapyrazole

Cat. No.: B13834160
M. Wt: 143.15 g/mol
InChI Key: MCUSIPORKSIWRJ-UHFFFAOYSA-N
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Description

5,8-Iminocycloheptapyrazole is a heterocyclic compound that features a unique structure with a seven-membered ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Iminocycloheptapyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cycloheptanone derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry approaches, including the use of water as a solvent and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,8-Iminocycloheptapyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,8-Iminocycloheptapyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 5,8-Iminocycloheptapyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, and interaction with cellular receptors .

Comparison with Similar Compounds

    5-Aminopyrazole: A related compound with a similar pyrazole ring structure but different functional groups.

    Cycloheptapyrazole: Another compound with a seven-membered ring fused to a pyrazole ring, but with different substituents.

    Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring system

Uniqueness: 5,8-Iminocycloheptapyrazole is unique due to its specific ring structure and the presence of an imino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

3,4,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C8H5N3/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,10H

InChI Key

MCUSIPORKSIWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=N3)C=C1N2

Origin of Product

United States

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